molecular formula C16H14N2O6S B2976604 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide CAS No. 1798416-84-8

2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B2976604
CAS RN: 1798416-84-8
M. Wt: 362.36
InChI Key: IWIDQNUGYCYDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide, also known as DB-11, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. Specifically, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. Additionally, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been extensively studied and characterized, making it a reliable compound for use in research. However, one limitation of using 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide and its potential applications in other scientific fields, such as immunology and neurology. Finally, the development of more potent and selective analogs of 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide may lead to the discovery of new therapeutic agents.

Synthesis Methods

2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzenesulfonyl chloride with furan-2-carbaldehyde, followed by the addition of cyanoacetic acid and subsequent cyclization. The final product is purified through column chromatography and characterized through various spectroscopic techniques.

Scientific Research Applications

2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been investigated for its immunomodulatory properties, which may have implications in the treatment of autoimmune disorders.

properties

IUPAC Name

2-cyano-N-(2,4-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c1-22-12-5-6-15(14(9-12)23-2)25(20,21)18-16(19)11(10-17)8-13-4-3-7-24-13/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDQNUGYCYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide

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